molecular formula C11H22N2O B13070143 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine

Cat. No.: B13070143
M. Wt: 198.31 g/mol
InChI Key: ATFSZHZPWJAUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a morpholine ring attached to a cyclopentyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine typically involves the reaction of cyclopentanone with morpholine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the ethanamine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The morpholine ring and cyclopentyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Morpholin-4-yl)cyclohexyl]ethan-1-amine
  • 1-[1-(Morpholin-4-yl)cyclopropyl]ethan-1-amine
  • 1-[1-(Morpholin-4-yl)cyclobutyl]ethan-1-amine

Uniqueness

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and physical properties. The cyclopentyl group provides a balance between rigidity and flexibility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(1-morpholin-4-ylcyclopentyl)ethanamine

InChI

InChI=1S/C11H22N2O/c1-10(12)11(4-2-3-5-11)13-6-8-14-9-7-13/h10H,2-9,12H2,1H3

InChI Key

ATFSZHZPWJAUHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.